N-(Azetidin-3-YL)methanesulfonamide hydrochloride

Ring-strain energy Synthetic chemistry Ring-opening reactions

Problem: Inconsistent reactivity & handling of azetidine intermediates. Solution: N-(Azetidin-3-yl)methanesulfonamide HCl (CAS 1239205-33-4) provides unique ring-strain (≈25.4 kcal/mol) for selective ring-expansion reactions unattainable with pyrrolidine/piperidine analogs. The non-deliquescent crystalline HCl salt guarantees accurate solid dispensing for automated HTE, while patent-validated antiviral methodology cuts route-scouting time. • Enables ring-opening/expansion chemistry thermodynamically inaccessible to 5- or 6-membered heterocycles. • Non-hygroscopic form ensures consistent stoichiometry in parallel synthesis. • Directly applicable to hit-to-lead programs targeting nitrogen-containing bicyclic antivirals.

Molecular Formula C4H11ClN2O2S
Molecular Weight 186.654
CAS No. 1239205-33-4
Cat. No. B595831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azetidin-3-YL)methanesulfonamide hydrochloride
CAS1239205-33-4
Molecular FormulaC4H11ClN2O2S
Molecular Weight186.654
Structural Identifiers
SMILESCS(=O)(=O)NC1CNC1.Cl
InChIInChI=1S/C4H10N2O2S.ClH/c1-9(7,8)6-4-2-5-3-4;/h4-6H,2-3H2,1H3;1H
InChIKeyVXUBWFLFNHLFSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Azetidin-3-yl)methanesulfonamide Hydrochloride: Strained Intermediate Overview


N-(Azetidin-3-YL)methanesulfonamide hydrochloride (CAS 1239205-33-4) is a small-molecule building block characterized by a four-membered azetidine heterocycle linked to a methanesulfonamide group. With a molecular weight of 186.66 g/mol, the compound exists as a white crystalline solid [1]. Its core value in chemical procurement lies in the azetidine ring, which possesses a ring-strain energy of approximately 25.4 kcal/mol , conferring distinct reactivity profiles compared to less strained five- or six-membered heterocyclic analogs. This compound is documented as a key intermediate in pharmaceutical patent literature, specifically in the synthesis of nitrogen-containing bicyclic entities for antiviral applications [2].

Why N-(Azetidin-3-yl)methanesulfonamide HCl Cannot Be Replaced


Direct substitution of the azetidine core with pyrrolidine or piperidine is not a viable procurement strategy for applications requiring specific reactivity and physicochemical properties. The azetidine ring's significant strain energy (approx. 25.4 kcal/mol) enables unique ring-opening and expansion reactions not accessible to more stable pyrrolidine (5.4 kcal/mol) or piperidine systems . Furthermore, the hydrochloride salt form of this compound provides enhanced aqueous solubility and crystallinity compared to its free base (CAS 1056056-12-2), which is deliquescent . These fundamental differences in ring strain and solid-state properties preclude simple interchange with analogs like (azetidin-2-yl)methanesulfonamide hydrochloride (a positional isomer) or N-(pyrrolidin-3-yl)methanesulfonamide, and directly impact synthetic route design and intermediate handling.

N-(Azetidin-3-yl)methanesulfonamide HCl: Evidence Against Analogs


Ring Strain Advantage: Azetidine vs. Pyrrolidine

The azetidine core in N-(azetidin-3-yl)methanesulfonamide hydrochloride possesses approximately 4.7 times more ring-strain energy than its pyrrolidine counterpart. This higher strain energy makes the compound a more reactive substrate for nucleophilic ring-opening or ring-expansion reactions, offering distinct synthetic utility for generating highly substituted acyclic or larger heterocyclic products .

Ring-strain energy Synthetic chemistry Ring-opening reactions

Hydrochloride Salt: Crystalline vs. Deliquescent Free Base

The hydrochloride salt (CAS 1239205-33-4) exhibits high aqueous solubility and exists as a white crystalline solid, directly contrasting with the free base form (CAS 1056056-12-2), which is reported to be a deliquescent white solid . This solid-state property difference is a key procurement consideration for ensuring consistent experimental handling, weighing accuracy, and long-term storage stability.

Aqueous solubility Salt screening Crystallinity

Patent-Validated Antiviral Intermediate

N-(Azetidin-3-YL)methanesulfonamide hydrochloride is explicitly cited as a synthetic intermediate in Genelabs Technologies' patent US2010/204265 A1, which describes the preparation of nitrogen-containing bicyclic compounds for treating viral infections [1]. In contrast, no such documented role in pharmaceutical patents is readily identified for the positional isomer (azetidin-2-yl)methanesulfonamide hydrochloride or the piperidine analog.

Medicinal chemistry Patent intermediates Antiviral synthesis

High Purity Standard for Reproducible Results

Reputable suppliers, such as Achemblock, list a purity of 97% for N-(Azetidin-3-YL)methanesulfonamide hydrochloride . This specification surpasses the more commonly listed 95% purity standard for this compound class, including for the free base (CAS 1056056-12-2) which is often supplied at 95%+ purity . This higher purity threshold can translate to improved reaction yields and more consistent biological assay results.

Purity specification Quality control Procurement standard

N-(Azetidin-3-yl)methanesulfonamide HCl: Key Applications


Strain-Release-Driven Complex Heterocycle Synthesis

Leverage the 25.4 kcal/mol ring-strain energy of the azetidine core [1] for selective ring-expansion or ring-opening reactions. This contrasts with pyrrolidine-based reagents, which lack the necessary thermodynamic driving force for similar transformations. Ideal for programs requiring the rapid generation of medium-ring nitrogen heterocycles.

Precision Weighing & Automated Dispensing

The non-deliquescent, crystalline nature of the hydrochloride salt [1] ensures consistent handling in automated high-throughput experimentation. Unlike the moisture-sensitive free base, this form maintains accurate stoichiometry during solid dispensing, making it the superior choice for parallel synthesis and screening library construction.

Antiviral Bicyclic Scaffold Programs

As a validated intermediate from a patent explicitly describing antiviral agents [1], this compound can be directly integrated into hit-to-lead or lead optimization programs based on nitrogen-containing bicyclic chemical entities. Its use is substantiated by public-domain synthetic methodology, reducing route scouting time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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